Vegfr-2-IN-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vegfr-2-IN-16 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This process is vital for various physiological and pathological conditions, including cancer, where it supports tumor growth and metastasis .
Preparation Methods
The synthesis of Vegfr-2-IN-16 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to obtain the final product. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Vegfr-2-IN-16 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Vegfr-2-IN-16 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the VEGFR-2 signaling pathway. In biology and medicine, it is used to investigate the role of VEGFR-2 in angiogenesis and to develop new therapeutic strategies for diseases such as cancer and ocular diseases. In industry, it is used in the development of new drugs targeting VEGFR-2 .
Mechanism of Action
The mechanism of action of Vegfr-2-IN-16 involves the inhibition of VEGFR-2 activity. This inhibition occurs through the binding of this compound to the tyrosine kinase domain of VEGFR-2, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. These pathways include the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, SHB-PI3K-Akt, and NCK-p38-MAPKAPK2/3 pathways .
Comparison with Similar Compounds
Vegfr-2-IN-16 is unique compared to other VEGFR-2 inhibitors due to its specific binding affinity and selectivity for VEGFR-2. Similar compounds include sorafenib, sunitinib, and other quinoxaline-based derivatives. These compounds also target VEGFR-2 but may have different binding affinities and selectivities, leading to variations in their therapeutic efficacy and side effect profiles .
Properties
Molecular Formula |
C21H13Cl2N3O2 |
---|---|
Molecular Weight |
410.2 g/mol |
IUPAC Name |
4-chloro-N-[4-(2-chloroquinazolin-4-yl)oxyphenyl]benzamide |
InChI |
InChI=1S/C21H13Cl2N3O2/c22-14-7-5-13(6-8-14)19(27)24-15-9-11-16(12-10-15)28-20-17-3-1-2-4-18(17)25-21(23)26-20/h1-12H,(H,24,27) |
InChI Key |
VAZBPHKNLZDTJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.